(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine is a heterocyclic compound that contains both a thiophene and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine typically involves the formation of the thiazole ring followed by the introduction of the hydrazine group. One common method might involve the cyclization of a thiophene derivative with a thioamide, followed by hydrazinolysis.
Industrial Production Methods: Industrial production methods would likely involve optimizing the synthetic route for scalability, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity while minimizing cost and environmental impact.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiophene or thiazole rings.
Reduction: Reduction reactions could target the hydrazine group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the thiophene or thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents might include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Reagents like halogens or alkylating agents might be employed under appropriate conditions.
Major Products: The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-amine: Similar structure but with an amine group instead of hydrazine.
(5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-methanol: Similar structure but with a hydroxyl group.
Uniqueness: The presence of the hydrazine group in (5-Methyl-4-thiophen-2-yl-thiazol-2-yl)-hydrazine might confer unique reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C8H9N3S2 |
---|---|
Molecular Weight |
211.3 g/mol |
IUPAC Name |
(5-methyl-4-thiophen-2-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H9N3S2/c1-5-7(6-3-2-4-12-6)10-8(11-9)13-5/h2-4H,9H2,1H3,(H,10,11) |
InChI Key |
PZVLSXVTTPBHGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NN)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.